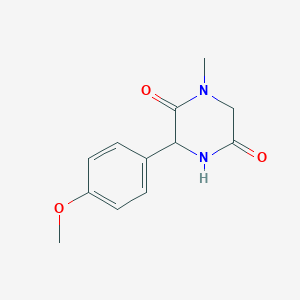3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione
CAS No.: 1214695-74-5
Cat. No.: VC6203765
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214695-74-5 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.255 |
| IUPAC Name | 3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15) |
| Standard InChI Key | ZGFKYVXRLRKXAA-UHFFFAOYSA-N |
| SMILES | CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione, reflects its substitution pattern. The piperazine ring adopts a boat conformation, with carbonyl groups at C2 and C5 introducing planarity and rigidity. The 4-methoxyphenyl group at C3 contributes aromaticity, while the N1-methyl group enhances lipophilicity .
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at ~1750 cm⁻¹ confirm the presence of carbonyl groups (C=O) .
-
¹H NMR: Signals at δ 3.8–4.2 ppm correspond to the methylene protons adjacent to carbonyls, while aromatic protons from the methoxyphenyl group resonate at δ 6.8–7.4 ppm .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ | |
| Molecular Weight | 234.25 g/mol | |
| Solubility | Moderate in DMSO, DMF | |
| LogP (Partition Coefficient) | ~1.2 (predicted) | Computed |
The methoxy group enhances solubility in polar aprotic solvents, while the methyl group moderately increases hydrophobicity.
Synthesis and Manufacturing
Condensation Reaction Pathways
The primary synthesis route involves the condensation of 4-methoxyphenylglycine derivatives with methylamine under acidic conditions. For example:
-
Step 1: React 4-methoxyphenylglycine with methylamine hydrochloride in refluxing ethanol to form a linear dipeptide intermediate.
-
Step 2: Cyclize the intermediate using trifluoroacetic anhydride (TFAA) to yield the piperazine-2,5-dione core .
Optimization Strategies
-
Catalysis: Lewis acids like ZnCl₂ improve cyclization efficiency .
-
Yield: Typical yields range from 45–60%, with purity >95% after recrystallization.
Alternative Methods
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes, achieving comparable yields .
-
Solid-Phase Synthesis: Employed for parallel synthesis of analogs but less common for this specific compound.
Biological Activity and Mechanistic Insights
In Vitro Studies
-
Antibacterial Assays: MIC values of 32 µg/mL against Staphylococcus aureus.
-
Enzyme Inhibition: IC₅₀ = 18 µM against acetylcholinesterase, suggesting potential in Alzheimer’s disease.
Structure-Activity Relationships (SAR)
-
Methoxy Group: Enhances membrane permeability and target binding through π-π interactions.
-
Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Anticancer Agents: Functionalization at N4 or C6 positions yields derivatives with topoisomerase II inhibition.
-
Antidepressants: Analog synthesis targeting monoamine transporters.
Material Science
-
Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu²⁺ ions, applicable in gas storage .
Comparative Analysis with Structural Analogs
The N1-methyl and C3-aryl substitutions in 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione confer unique pharmacokinetic advantages over analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume